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molecular formula C14H16N2O B8620108 5-Methoxy-2-methyl-4-(4-methylpyridin-3-yl)aniline

5-Methoxy-2-methyl-4-(4-methylpyridin-3-yl)aniline

Cat. No. B8620108
M. Wt: 228.29 g/mol
InChI Key: PEJAFHBLDICEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916553B2

Procedure details

Intermediate 22 was prepared from Intermediate 1A and Intermediate 22B by the procedures described for the preparation of Intermediate 1, and was obtained as a pale yellow solid (55% yield). MS (ES): m/z=229.3 [M+H]+. Intermediate 22 was used in the synthesis of Example 20.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1B(O)O.Br[C:12]1[C:17]([O:18][CH3:19])=[CH:16][C:15]([NH:20]C(=O)C)=[C:14]([CH3:24])[CH:13]=1.CC1C=C(C=CC=1C1C=NC=CC=1C)N>>[CH3:19][O:18][C:17]1[C:12]([C:3]2[CH:4]=[N:5][CH:6]=[CH:7][C:2]=2[CH3:1])=[CH:13][C:14]([CH3:24])=[C:15]([CH:16]=1)[NH2:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=NC=C1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1OC)NC(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(N)C=CC1C=1C=NC=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=CC(=C(N)C1)C)C=1C=NC=CC1C
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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